Canagliflozin D4

Übersicht

Beschreibung

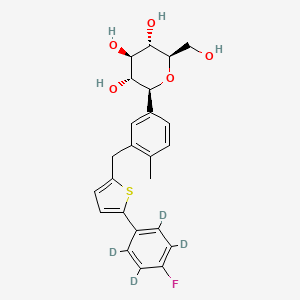

Canagliflozin D4 is a sodium-glucose co-transporter 2 (SGLT2) inhibitor . It is used in conjunction with diet and exercise to manage hyperglycemia in adults with type 2 diabetes mellitus . It is also used to lower the risk of heart attack, stroke, or death in patients with type 2 diabetes and heart or blood vessel disease .

Synthesis Analysis

Canagliflozin synthesis was accomplished via purified open ring intermediate 12. The process was optimized by employing quality by design (QbD) methodologies, and a telescopic strategy was executed for the first three and last two steps in a total six-step sequence .Molecular Structure Analysis

The molecular formula of Canagliflozin D4 is C24H25FO5S . It has a molecular weight of 448.5 g/mol . The IUPAC name is (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol .Chemical Reactions Analysis

Canagliflozin D4 is intended for use as an internal standard for the quantification of canagliflozin by GC- or LC-MS . Various analytical methods adapted were high-performance liquid chromatography, UPLC, LC-MS/MS, high-performance thin-layer liquid chromatography, Fourier-transform infrared spectroscopy, spectrofluorimetry, and UV spectrophotometry .Physical And Chemical Properties Analysis

Canagliflozin D4 has a molecular weight of 448.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 5 . The exact mass is 448.16578021 g/mol .Wissenschaftliche Forschungsanwendungen

Treatment of Type 2 Diabetes Mellitus (T2DM)

Canagliflozin D4 is a sodium-glucose transporter 2 (SGLT2) inhibitor, approved by the FDA for treating T2DM. It enhances renal glucose elimination by preventing glucose reabsorption in the kidneys. Beyond its glucose-lowering effects, it also exhibits beneficial effects on the heart and potentially on the kidneys .

Integration with Other Hypoglycemic Agents

Canagliflozin D4 can be combined with other hypoglycemic agents to enhance therapeutic outcomes. Researchers have explored its use in combination with drugs like dapagliflozin, empagliflozin, linagliptin, and metformin .

Preclinical Studies

In preclinical studies, Canagliflozin D4 demonstrated positive effects on cognitive function (novelty preference index) and anxiety reduction (percentage of time spent in open arms of a maze). It also influenced acetylcholinesterase (AChE) activity, mTOR expression, and glial fibrillary acidic protein expression .

Dose Optimization

Studies have investigated increasing the Canagliflozin D4 dose from 100 mg/day to 300 mg/day for patients with suboptimal metabolic control. The effectiveness and tolerability of this intensification are being assessed .

Wirkmechanismus

Target of Action

Canagliflozin D4, also known as Canagliflozin, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is responsible for the majority of glucose reabsorption in the kidneys . By inhibiting SGLT2, Canagliflozin helps the kidneys to remove excess glucose or sugar, which is passed out through the urine .

Mode of Action

Canagliflozin works by inhibiting SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular lumen and lowering the renal threshold for glucose . This leads to increased urinary glucose excretion and lower plasma glucose .

Biochemical Pathways

Canagliflozin affects several biochemical pathways. It downregulates glycolysis and upregulates fatty acid oxidation . It also impacts the pathways for glycine, serine, and threonine metabolism . In particular, the metabolite of glycine is significantly upregulated in Canagliflozin-treated kidneys .

Pharmacokinetics

Canagliflozin is rapidly absorbed when administered orally, achieving peak plasma concentrations in 1–2 hours . Its systemic exposure is dose-proportional over a wide dose range (50–1600 mg) with an oral bioavailability of 65% . Steady-state plasma Canagliflozin concentrations are reached by Day 4 in all active treatment groups .

Result of Action

Canagliflozin has several molecular and cellular effects. It suppresses myocardial NADPH oxidase activity and improves nitric oxide synthase (NOS) coupling via SGLT1/AMPK/Rac1 signaling, leading to global anti-inflammatory and anti-apoptotic effects in the human myocardium . It also impairs T cell receptor signaling, impacting on ERK and mTORC1 activity, concomitantly associated with reduced c-Myc .

Action Environment

Environmental factors such as diet and exercise can influence the action of Canagliflozin . It is used in conjunction with diet and exercise to increase glycemic control in adults diagnosed with type 2 diabetes mellitus . Furthermore, the composition of gut microbiota and metabolites can also be influenced by Canagliflozin .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNGUQKDFGDXSJ-OQRSEGJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Canagliflozin D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

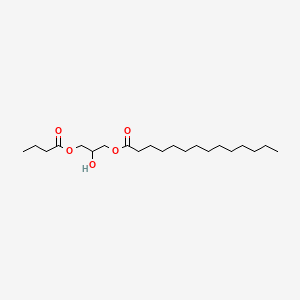

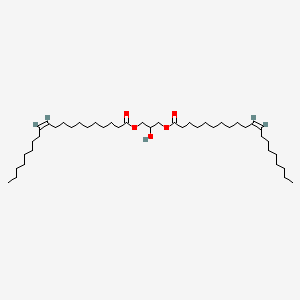

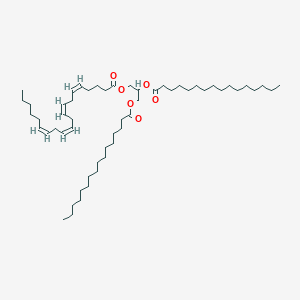

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)